Palladium-Catalyzed Benzofuran Cyclization Yield: Ethyl vs. Methyl 3-Phenoxyacrylate Substrates
In palladium-catalyzed oxidative cyclization, ethyl 3-phenoxyacrylate serves as the model substrate and achieves an 81% isolated yield of the corresponding benzofuran under optimized conditions (Pd(OAc)₂, PPh₃, CF₃CO₂Ag in benzene at 110 °C). The methyl ester analog (methyl 3-phenoxyacrylate) was also evaluated, with representative entries yielding good but generally lower isolated yields across the substrate scope (Table 3, entries 14–17). The ethyl ester is the primary substrate for which the full scope was optimized .
| Evidence Dimension | Isolated yield of benzofuran product via Pd-catalyzed oxidative cyclization |
|---|---|
| Target Compound Data | 81% isolated yield (model substrate, benzene, 110 °C, 24 h, Table 1, entry 1) |
| Comparator Or Baseline | Methyl 3-phenoxyacrylate derivatives: 60–78% isolated yields (Table 3, entries 14–17, representative range) |
| Quantified Difference | Ethyl ester model yield (81%) at the upper end of the methyl ester substrate range (60–78%) |
| Conditions | Pd(OAc)₂ (5 mol %), PPh₃ (5 mol %), CF₃CO₂Ag (2.0 equiv), benzene, 110 °C, under air, 24 h; 1.0 mmol substrate scale |
Why This Matters
For laboratories procuring 3-phenoxyacrylate substrates for benzofuran library synthesis, the ethyl ester offers the most extensively validated and highest-yielding starting point under the published optimized conditions.
